This compound falls under the category of benzoic acids and is classified as an antimuscarinic agent. Its chemical structure includes a benzoic acid moiety and a substituted propylamine, which contributes to its biological activity.
The synthesis of 3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid typically involves several steps, including:
The reaction conditions, including temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity. Typically, reactions are carried out under inert atmospheres to prevent oxidation or hydrolysis.
The molecular formula for 3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid is .
The three-dimensional structure can be analyzed using computational chemistry software or molecular visualization tools, allowing for insights into steric interactions and spatial orientation relevant to its mechanism of action.
The primary chemical reactions involving this compound include:
These reactions are essential for both synthetic applications and understanding metabolic pathways during drug metabolism.
The mechanism of action for 3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid primarily involves:
Studies have shown that this compound exhibits dose-dependent effects on bladder function, making it effective in managing urinary incontinence symptoms.
The stability of this compound under various pH conditions should be assessed to understand its shelf life and efficacy in pharmaceutical formulations.
The primary application of 3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid is in pharmacology:
Furthermore, ongoing research may explore its potential in treating other conditions related to cholinergic dysregulation or as a lead compound for developing new antimuscarinic agents.
The compound 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid (CAS 754159-68-7) is a critical synthetic precursor to the antimuscarinic drug Fesoterodine fumarate, used clinically for overactive bladder syndrome. This chiral benzoic acid derivative features a complex molecular architecture characterized by three essential domains:
The molecular formula C₂₉H₃₅NO₃ (MW 445.59 g/mol) enables its conversion to pharmacologically active metabolites through esterase-mediated hydrolysis. The free carboxylic acid group is essential for downstream esterification reactions that produce the final drug substance. This structural complexity necessitates multi-step synthetic routes, with the benzoic acid intermediate representing a convergence point for chiral assembly [5].
Table 1: Key Synthetic Intermediates in Fesoterodine Synthesis
Compound Name | CAS Number | Molecular Formula | Significance |
---|---|---|---|
3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid | 754159-68-7 | C₂₉H₃₅NO₃ | Carboxylic acid precursor |
Methyl 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoate | 156755-35-0 | C₃₀H₃₇NO₃ | Methyl ester intermediate |
Methyl 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzoate | 214601-17-9 | C₂₃H₃₁NO₃ | Deprotected pharmacophore |
The synthesis of this benzoic acid derivative involves stereoselective carbon-carbon bond formation to establish the chiral center, followed by benzyl protection of the hydroxybenzoic acid moiety. Key transformations include:
Industrial synthesis leverages the benzyl protecting group for orthogonal deprotection kinetics. This allows selective removal after other functional group manipulations, significantly improving yield compared to non-protected analogs. The crystalline nature of the intermediate (melting point 78-80°C) enables purification by recrystallization, ensuring >98% purity required for pharmaceutical use [4] . Process optimization has reduced production costs, with current market prices ranging from $59/2mg to $495/1g depending on scale and purity [2] [8].
The (1R)-absolute stereochemistry is indispensable for target engagement with human M3 muscarinic receptors. Biochemical studies demonstrate:
Molecular modeling reveals that inversion to the (S)-configuration introduces steric clashes with transmembrane helix 7 of the M3 receptor, reducing binding affinity below therapeutic thresholds. This stereospecificity necessitates asymmetric synthesis techniques during manufacturing, including enzymatic resolution or chiral catalyst-mediated hydrogenation to achieve enantiomeric excess >99.5% [3] .
Table 2: Commercial Availability of Key Intermediates
Supplier | CAS Number | Purity | Price (USD) | Packaging |
---|---|---|---|---|
Biosynth Carbosynth | 156755-35-0 | 95% | $59 | 2mg |
ChemScene | 156755-35-0 | 98% | $495 | 1g |
CymitQuimica | 156755-35-0 | 98% | $229 | 100mg |
Conier Chem | 156755-35-0 | 99% | Inquire | 1kg |
Dayang Chem | 156755-35-0 | 99% | Inquire | 1000kg |
The strategic molecular design of 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid integrates stereochemical precision with protective group chemistry to enable large-scale production of antimuscarinic therapeutics. Its benzyl-protected phenolic oxygen allows synthetic flexibility while the (R)-chiral center ensures target specificity. As pharmaceutical development advances toward more selective receptor modulators, this scaffold exemplifies how intermediate complexity underpins drug efficacy through stereochemical control and synthetic accessibility [3] [5] .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: